molecular formula C23H25N3O4 B10998833 N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide

Cat. No.: B10998833
M. Wt: 407.5 g/mol
InChI Key: KPMBBPCAXYMUJK-UHFFFAOYSA-N
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Description

This compound features a pyrido[4,3-b]indole core linked to a butanamide scaffold substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol. The 3,4-dimethoxy substitution on the phenyl ring enhances electron-donating properties, influencing solubility and receptor interactions. The pyridoindole moiety is associated with neuroprotective and antiviral activities, as seen in derivatives targeting tau aggregates in Alzheimer’s disease and SARS-CoV-2 PLpro inhibition .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide

InChI

InChI=1S/C23H25N3O4/c1-29-20-8-7-15(13-21(20)30-2)24-22(27)9-10-23(28)26-12-11-19-17(14-26)16-5-3-4-6-18(16)25-19/h3-8,13,25H,9-12,14H2,1-2H3,(H,24,27)

InChI Key

KPMBBPCAXYMUJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can influence various cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Analogs with Modified Phenyl Substituents
Compound Name Substituent Molecular Formula Key Findings Reference
N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide 4-iodo, 8-methoxy C₂₂H₂₂IN₃O₃ Higher molecular mass (503.34 g/mol) due to iodine; potential for halogen bonding but reduced solubility.
N-(3,4-dimethoxyphenethyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide (Compound 28) 3,4-dimethoxyphenethyl C₂₆H₂₉N₃O₃ Enhanced binding energy (−8.48 kcal/mol) against SARS-CoV-2 PLpro; phenethyl chain improves hydrophobic interactions.
4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3,4,5-trimethoxyphenyl)butanamide 3,4,5-trimethoxy C₂₅H₂₇N₃O₄ Increased methoxy groups may enhance membrane permeability but risk metabolic instability.
N-(4-hydroxyphenyl)-4-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)butanamide 4-hydroxy C₂₁H₂₁N₃O₂ Hydroxyl group enables hydrogen bonding but reduces lipophilicity compared to methoxy.
Key Observations :
  • Electron-Donating Groups : The 3,4-dimethoxy substitution in the target compound balances lipophilicity and hydrogen-bonding capacity, critical for receptor engagement.

Core Modifications: Pyridoindole vs. Pyrimidoindole

Table 2: Analogs with Modified Heterocyclic Cores
Compound Name Core Structure Molecular Formula Activity Notes Reference
2-(3-Benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide Pyrimido[5,4-b]indole C₂₉H₂₉N₅O₂ Benzyl and phenyl groups enhance steric bulk; unconfirmed biological activity.
N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide (Target) Pyrido[4,3-b]indole C₂₄H₂₅N₃O₃ Demonstrated potential in neurodegenerative and antiviral contexts.
Key Observations :
  • Pyrimidoindole analogs () introduce additional nitrogen atoms, which may alter electron distribution and binding kinetics.
Antiviral Activity :
  • The target compound’s analog (Compound 28, ) showed high binding energy (−8.48 kcal/mol) against SARS-CoV-2 PLpro, forming two hydrogen bonds and hydrophobic interactions. Its 3,4-dimethoxy group facilitates interactions with the receptor’s catalytic pocket .
Neuroprotective Potential :
  • Pyrido[4,3-b]indole derivatives are reported to inhibit tau protein aggregation, a hallmark of Alzheimer’s disease . The target compound’s methoxy groups may enhance blood-brain barrier penetration compared to polar substituents like hydroxyl.

Biological Activity

N-(3,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₃₈H₃₆N₆O₇
  • Molecular Mass : 688.73 g/mol
  • CAS Registry Number : 849675-66-7

Research indicates that the compound may interact with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It exhibits agonistic activity towards certain GPCRs like the α2A-adrenergic receptor and cannabinoid receptors (CNR1 and CNR2), influencing pathways related to neuronal signaling and inflammation .
  • Cyclooxygenase Enzymes : The compound has shown inhibitory effects on cyclooxygenase-1 (COX-1), which is significant in pain and inflammatory processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class demonstrated MIC values around 128 µM against Staphylococcus aureus without notable cytotoxicity to mammalian cells .

Neuroprotective Effects

The compound's neuroprotective properties are particularly noteworthy:

  • Neurite Outgrowth Stimulation : In vitro studies have indicated that treatment with this compound can enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Study on Neurotropic Activity

A study investigated the neurotropic activity of related compounds. The findings suggested that these compounds could promote neuronal repair mechanisms post-injury:

  • Experimental Model : Mice treated with the compound showed improved recovery in nerve function compared to control groups .

Evaluation of Safety and Toxicity

Safety assessments revealed that doses up to 250 mg/kg did not adversely affect liver or kidney functions in animal models. These findings are crucial for establishing a safety profile for future therapeutic applications .

Data Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 128 µM against S. aureus
NeuroprotectiveEnhanced neurite outgrowth
Safety ProfileNo significant toxicity at 250 mg/kg

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